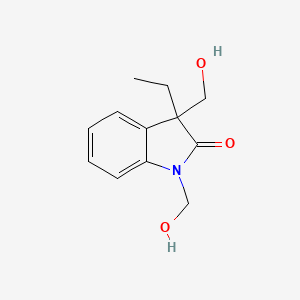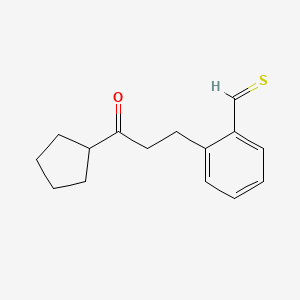![molecular formula C13H17N4O13P3 B13100584 ((2R,3R,4R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-ethynyl-3,4-dihydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate](/img/structure/B13100584.png)
((2R,3R,4R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-ethynyl-3,4-dihydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2R,3R,4R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-ethynyl-3,4-dihydroxytetrahydrofuran-2-yl)methyltetrahydrogentriphosphate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, ethynyl group, and multiple hydroxyl groups. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of ((2R,3R,4R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-ethynyl-3,4-dihydroxytetrahydrofuran-2-yl)methyltetrahydrogentriphosphate involves several steps, each requiring precise reaction conditionsIndustrial production methods may involve the use of advanced techniques such as catalytic hydrogenation, selective oxidation, and regioselective functionalization to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts.
Substitution: The amino group on the pyrrolo[2,3-d]pyrimidine core can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as palladium on carbon, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
((2R,3R,4R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-ethynyl-3,4-dihydroxytetrahydrofuran-2-yl)methyltetrahydrogentriphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of ((2R,3R,4R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-ethynyl-3,4-dihydroxytetrahydrofuran-2-yl)methyltetrahydrogentriphosphate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and modulating various biochemical pathways. The ethynyl group and hydroxyl groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Compared to other compounds with similar structures, ((2R,3R,4R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-ethynyl-3,4-dihydroxytetrahydrofuran-2-yl)methyltetrahydrogentriphosphate stands out due to its unique combination of functional groups. Similar compounds include:
(3R,4R)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-2-oxo-1-piperidinylpropanenitrile: This compound shares the pyrrolo[2,3-d]pyrimidine core but differs in its functional groups and overall structure.
(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)ethynylphenylboronic acid: Another compound with a pyrrolo[2,3-d]pyrimidine core, but with different substituents and applications.
The uniqueness of ((2R,3R,4R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-ethynyl-3,4-dihydroxytetrahydrofuran-2-yl)methyltetrahydrogentriphosphate lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17N4O13P3 |
|---|---|
Molecular Weight |
530.21 g/mol |
IUPAC Name |
[[(2R,3R,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-4-ethynyl-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C13H17N4O13P3/c1-2-13(19)9(18)8(5-27-32(23,24)30-33(25,26)29-31(20,21)22)28-12(13)17-4-3-7-10(14)15-6-16-11(7)17/h1,3-4,6,8-9,12,18-19H,5H2,(H,23,24)(H,25,26)(H2,14,15,16)(H2,20,21,22)/t8-,9-,12-,13-/m1/s1 |
InChI Key |
BERUESVPDPCDHF-NRMKKVEVSA-N |
Isomeric SMILES |
C#C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
C#CC1(C(C(OC1N2C=CC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


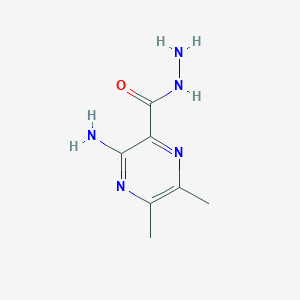
![2-Bromo-7-methyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one](/img/structure/B13100505.png)
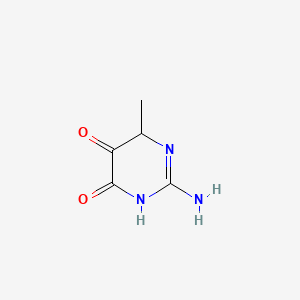
![5-Amino-7-methylaminofurazano[3,4-d]pyrimidine](/img/structure/B13100513.png)
![Ethyl 3-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13100516.png)
![1-(6-Methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-5-yl)ethanone](/img/structure/B13100520.png)
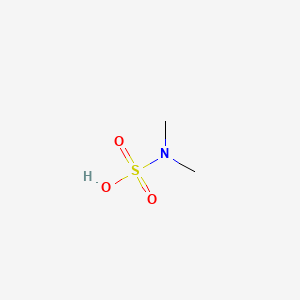

![4-[3-(2,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100530.png)
